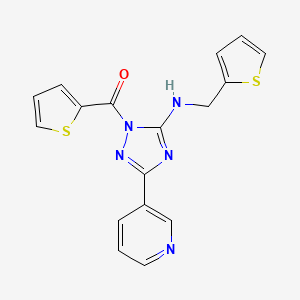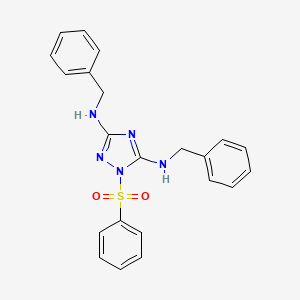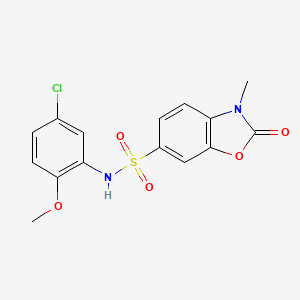![molecular formula C14H12BrN3 B4227492 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4227492.png)
7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
説明
7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Hydrogen-Bonded Structures
7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been studied for its hydrogen-bonded structures. Research has shown that molecules of this compound can form hydrogen-bonded chains and framework structures, which are crucial in understanding molecular interactions and properties. For instance, Portilla et al. (2005) detailed the hydrogen-bonded chains in isostructural compounds, including 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, emphasizing its importance in crystallography and molecular design (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis and Applications in Drug Development
This compound has been involved in various synthetic routes for developing new drugs and intermediates. For example, Shaaban et al. (2008) synthesized a series of derivatives of pyrazolo[1,5-a]pyrimidine, showcasing its potential in drug development (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008). Additionally, Fahim and Farag (2020) conducted studies on novel pyrazolo[1,5-a]pyrimidine derivatives, including antimicrobial evaluations and molecular docking studies (Fahim & Farag, 2020).
Crystallography and Structural Analysis
In the field of crystallography, the compound has been pivotal in studying molecular conformation and bonding. Shen et al. (2010) analyzed the crystal structure of a related compound, providing insights into its molecular geometry and potential applications in material science (Shen, Feng, Yang, & Yao, 2010).
Applications in Organic Synthesis
The compound plays a significant role in organic synthesis. Catalano et al. (2015) utilized a related intermediate for the functionalization of pyrazolo[1,5-a]pyrimidine scaffold, highlighting its utility in creating diverse molecular structures (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
Antimicrobial and Anticancer Applications
Research has shown the potential of this compound in antimicrobial and anticancer applications. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, including 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, for their cytotoxic and 5-lipoxygenase inhibition activities, indicating its relevance in medical research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
特性
IUPAC Name |
7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-7-13(11-3-5-12(15)6-4-11)18-14(16-9)8-10(2)17-18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESOCACLCATIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
![6-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4227458.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4227463.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4227469.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4227477.png)
![2-(benzylthio)-5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]pyrimidine](/img/structure/B4227484.png)


![3,6,6-trimethyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4227503.png)
